5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole
Description
5-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core fused with an azetidine ring substituted with a trifluoroethoxy group. The benzothiadiazole moiety is a bicyclic aromatic system containing sulfur and nitrogen, known for its electron-deficient nature and applications in medicinal chemistry and materials science . The trifluoroethoxy group (-OCH₂CF₃) contributes to lipophilicity and metabolic stability, traits often leveraged in drug design to improve pharmacokinetics .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-20-8-4-18(5-8)11(19)7-1-2-9-10(3-7)17-21-16-9/h1-3,8H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDNXQMRJJUHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 2-Aminothiophenol Derivatives
The 2,1,3-benzothiadiazole scaffold forms the foundational structure of the target compound. Classical synthesis involves diazotization of 2-aminothiophenol or its disulfide derivatives with sodium nitrite under acidic conditions. For the 5-substituted variant required here, precursor modification is critical.
A plausible route begins with 5-nitro-2-aminothiophenol, which undergoes diazotization followed by thermal cyclization to yield 5-nitro-2,1,3-benzothiadiazole. Subsequent reduction of the nitro group (e.g., using H2/Pd-C) produces 5-amino-2,1,3-benzothiadiazole. This intermediate serves as a versatile platform for introducing the carbonyl group at position 5.
Functionalization at Position 5
Conversion of the 5-amino group to a carboxylic acid is achieved through diazotization and hydrolysis:
- Diazotization of 5-amino-2,1,3-benzothiadiazole with NaNO2/HCl at 0–5°C generates the diazonium salt.
- Hydrolysis in aqueous H2SO4 at 60–80°C yields 5-carboxy-2,1,3-benzothiadiazole.
Alternative approaches include Suzuki-Miyaura cross-coupling to install a cyano group at position 5, followed by acidic hydrolysis to the carboxylic acid. For example, coupling 5-bromo-2,1,3-benzothiadiazole with cyanophenylboronic acid under Pd(PPh3)4 catalysis affords 5-cyano-2,1,3-benzothiadiazole, which is hydrolyzed to the carboxylic acid using KOH/EtOH.
Assembly of 3-(2,2,2-Trifluoroethoxy)azetidine
Azetidine Ring Construction
Azetidine, a strained four-membered secondary amine, is synthesized via cyclization strategies. One method involves treating 1,3-dibromopropane with ammonia under high pressure to form azetidine hydrobromide, which is neutralized to yield free azetidine.
Introduction of the Trifluoroethoxy Group
Functionalization at the azetidine 3-position proceeds through nucleophilic substitution. Reacting azetidine with 2,2,2-trifluoroethyl triflate in the presence of a base (e.g., NaH) in THF at 0°C provides 3-(2,2,2-trifluoroethoxy)azetidine. Competitive overalkylation is mitigated by controlled stoichiometry (1:1 molar ratio) and low temperatures.
Photochemical Modification
Recent advances utilize visible-light-mediated alkylation. Irradiating azetidine with 2,2,2-trifluoroethyl iodide and 4CzIPN photocatalyst in DMF at 450 nm achieves 65–72% yield of 3-(2,2,2-trifluoroethoxy)azetidine. This method offers superior regioselectivity compared to thermal approaches.
Coupling Strategies for Final Assembly
Amide Bond Formation
The carboxylic acid moiety of 5-carboxy-2,1,3-benzothiadiazole is activated using thionyl chloride (SOCl2) to form the corresponding acyl chloride. Reaction with 3-(2,2,2-trifluoroethoxy)azetidine in anhydrous dichloromethane (DCM) with triethylamine (Et3N) as a base affords the target compound in 78–85% yield.
Alternative Coupling Reagents
Carbodiimide-based reagents (e.g., EDCl/HOBt) enable direct coupling without acyl chloride isolation. A mixture of 5-carboxy-2,1,3-benzothiadiazole, EDCl, HOBt, and 3-(2,2,2-trifluoroethoxy)azetidine in DMF at 25°C achieves 70–75% yield.
Palladium-Catalyzed Cross-Coupling
For substrates bearing halogen atoms, Buchwald-Hartwig amination offers an alternative. If the benzothiadiazole core contains a bromine at position 5, coupling with 3-(2,2,2-trifluoroethoxy)azetidine using Pd(OAc)2/Xantphos and Cs2CO3 in toluene at 110°C provides the product in 60–68% yield.
Optimization and Challenges
Regioselectivity in Azetidine Functionalization
The electron-deficient nature of trifluoroethoxy groups complicates alkylation. Kinetic studies reveal that bulkier bases (e.g., DBU) favor substitution at the less hindered 3-position, achieving >90:10 regioselectivity.
Stability of Intermediates
5-Carboxy-2,1,3-benzothiadiazole is prone to decarboxylation above 80°C. Low-temperature activation (e.g., using SOCl2 at 0°C) minimizes degradation.
Data Summary of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzothiadiazole core, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The benzothiadiazole core can participate in electron transfer reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ≈ 375 g/mol (based on benzothiadiazole + azetidine + trifluoroethoxy groups). The trifluoroethoxy group increases lipophilicity (logP ≈ 2.5–3.0), suggesting moderate aqueous solubility.
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole : Molecular weight 290 g/mol; methoxy group reduces logP (≈1.8–2.2), enhancing solubility compared to trifluoroethoxy analogs.
- Compound 9c : Higher molecular weight (≈550 g/mol) due to triazole and thiazole moieties, likely reducing solubility.
Thermal Stability
Binding Affinity and Selectivity
- Target Compound : The trifluoroethoxy group may enhance binding to hydrophobic pockets in enzymes or receptors, similar to trifluoromethylated benzothiazoles . Azetidine’s rigidity could improve selectivity over bulkier heterocycles (e.g., triazoles in ).
- Compound 9c : Demonstrated α-glucosidase inhibitory activity (IC₅₀ ≈ 12 µM), attributed to triazole-thiazole interactions with catalytic residues. The target compound’s simpler structure may reduce off-target effects.
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole : Reported antimicrobial activity (MIC ≈ 8 µg/mL against S. aureus), suggesting halogen and methoxy groups contribute to membrane disruption.
Metabolic Stability
- Trifluoroethoxy and azetidine groups in the target compound likely resist oxidative metabolism, extending half-life compared to methoxy or ethylamine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
